7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
“7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine” is a chemical compound with the CAS Number: 1360650-52-7 . It has a molecular weight of 231.03 and its IUPAC name is 7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as anticancer agents and PRMT5 inhibitors .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H, (H2,9,10,11) . The molecular formula is C6H4BrFN4 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Anticancer Agents
7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-heterocyclic compounds for pharmaceutical purposes, particularly as anticancer agents. Researchers explore its potential to inhibit cancer cell growth and metastasis. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further investigation .
PRMT5 Inhibitors
Protein arginine methyltransferase 5 (PRMT5) plays a crucial role in various cellular processes, including gene expression regulation. Inhibiting PRMT5 can have therapeutic implications, especially in cancer treatment. 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is studied as a potential PRMT5 inhibitor. By disrupting PRMT5 activity, it may modulate epigenetic modifications and impact cancer cell behavior .
Kinase Inhibitors
Kinases are enzymes involved in cell signaling pathways, and dysregulation of kinases contributes to various diseases. Researchers investigate 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine as a kinase inhibitor. Its ability to selectively target specific kinases could lead to novel therapies for conditions such as inflammatory disorders, neurodegenerative diseases, and cancer .
Anti-inflammatory Agents
Inflammation plays a role in numerous diseases, from autoimmune disorders to cardiovascular conditions. Some studies explore the anti-inflammatory properties of 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine. By modulating inflammatory pathways, this compound may offer therapeutic benefits in managing chronic inflammation .
Neurological Disorders
The central nervous system is highly complex, and disruptions can lead to neurological disorders. Researchers investigate whether 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine interacts with specific neuronal receptors or pathways. Its potential neuroprotective effects may contribute to drug development for conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy .
Chemical Biology Probes
Chemical probes are essential tools for understanding biological processes. Scientists use 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine as a probe to explore cellular functions, protein interactions, and signaling pathways. By labeling specific targets, researchers gain insights into cellular mechanisms and identify potential drug targets .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of n-heterocyclic compounds for pharmaceutical use, including as anticancer agents and prmt5 inhibitors .
Biochemical Pathways
Related compounds have been implicated in the modulation of pathways related to cancer and prmt5 inhibition .
Result of Action
Related compounds have been used in the development of potential treatments for conditions such as cancer and viral infections .
properties
IUPAC Name |
7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCXCFFNSWYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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